![molecular formula C9H10BrNOS B3015429 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide CAS No. 1906860-56-7](/img/structure/B3015429.png)
1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide
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Description
1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide, also known as BPTO, is a chemical compound that has gained attention in scientific research due to its potential in a variety of applications. BPTO is a heterocyclic compound that contains a thiazole ring and a bromophenyl group. The compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Organophosphorus Chemistry
The compound’s unique structure combines a thiopyran ring and a phosphinine ring, making it an interesting candidate for organophosphorus chemistry. Researchers have investigated its reactivity in cycloaddition reactions with thiochalcones, leading to novel bicyclic P,S-heterocycles. These fused heterocycles hold promise for applications in materials science, catalysis, and drug discovery .
Insecticidal Activity
While not widely studied, some derivatives of 1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide exhibit insecticidal properties. For instance, symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have demonstrated strong activity against house flies, flies, and leaf rollers .
Synthetic Methodology
Researchers have synthesized 1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide using various methods. For example, Beres and coworkers reported its formation via a reaction involving 4-bromophenylhydrazones and tribromophenol bromine. Exploring alternative synthetic routes and optimizing yields could enhance its accessibility for further studies .
properties
IUPAC Name |
1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-2-4-9(5-3-8)13(12)7-1-6-11-13/h2-5H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWGNRLFQDXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=S(=O)(C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide |
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